molecular formula C7H4BrClN2 B1444050 4-Bromo-2-chloro-1H-benzo[d]imidazole CAS No. 1248548-54-0

4-Bromo-2-chloro-1H-benzo[d]imidazole

Cat. No.: B1444050
CAS No.: 1248548-54-0
M. Wt: 231.48 g/mol
InChI Key: SFLGDRWZKXLGMH-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-2-chloro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-chloro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives, including 4-Bromo-2-chloro-1H-benzimidazole, have been shown to inhibit casein kinases, which are involved in numerous cellular processes . The interaction between 4-Bromo-2-chloro-1H-benzimidazole and these enzymes is primarily through binding to the active site, thereby inhibiting their function.

Cellular Effects

The effects of 4-Bromo-2-chloro-1H-benzimidazole on cells are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which play a crucial role in cell signaling pathways . Additionally, 4-Bromo-2-chloro-1H-benzimidazole can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-Bromo-2-chloro-1H-benzimidazole exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-chloro-1H-benzimidazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-2-chloro-1H-benzimidazole remains stable under ambient conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 4-Bromo-2-chloro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, 4-Bromo-2-chloro-1H-benzimidazole can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Bromo-2-chloro-1H-benzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and altered cellular metabolism . These interactions underscore the compound’s potential as a therapeutic agent targeting specific metabolic pathways.

Transport and Distribution

Within cells and tissues, 4-Bromo-2-chloro-1H-benzimidazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can bind to plasma proteins, facilitating its transport through the bloodstream and distribution to target tissues . This transport mechanism is crucial for the compound’s therapeutic efficacy and bioavailability.

Subcellular Localization

The subcellular localization of 4-Bromo-2-chloro-1H-benzimidazole is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-2-chloro-1H-benzimidazole can localize to the nucleus, where it interacts with transcription factors and influences gene expression . This localization is critical for the compound’s role in modulating cellular processes.

Properties

IUPAC Name

4-bromo-2-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLGDRWZKXLGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248548-54-0
Record name 4-Bromo-2-chloro-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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